

A Comparative Analysis of REV-ERB Agonists: SR9011 Hydrochloride vs. GSK4112

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Compound of Interest					
Compound Name:	SR9011 hydrochloride				
Cat. No.:	B3049455	Get Quote			

For researchers, scientists, and drug development professionals, the modulation of the nuclear receptors REV-ERBα and REV-ERBβ represents a promising avenue for therapeutic intervention in circadian rhythm disorders and metabolic diseases. This guide provides an objective comparison of two key synthetic REV-ERB agonists, **SR9011 hydrochloride** and GSK4112, focusing on their potency and supported by experimental data.

SR9011 hydrochloride and GSK4112 are both synthetic agonists that target the nuclear receptors REV-ERBα and REV-ERBβ, which are critical components of the cellular circadian clock machinery. These receptors act as transcriptional repressors, playing a pivotal role in regulating the expression of core clock genes, including Bmal1. By activating REV-ERBs, these small molecules can modulate circadian rhythms and influence metabolic pathways.

While both compounds share a common mechanism of action, significant differences in their potency and pharmacokinetic profiles have defined their applications in research. GSK4112 was the first synthetic REV-ERB agonist to be identified and has served as a valuable tool for in vitro studies.[1][2] However, its utility is largely limited by a poor pharmacokinetic profile, which restricts its use in in vivo models.[3][4] This limitation spurred the development of second-generation agonists, including SR9011, which was designed based on the GSK4112 scaffold to offer improved potency, efficacy, and better suitability for in vivo research.[3][5]

Potency Comparison:

SR9011 hydrochloride is demonstrably more potent than GSK4112. In cellular reporter assays, SR9011 is approximately three- to four-fold more potent in driving REV-ERB-



dependent transcriptional repression.[5][6] This increased potency is also reflected in its ability to suppress the expression of endogenous REV-ERB target genes.[6]

The potency of these compounds is typically determined using biochemical or cell-based assays that measure their ability to modulate REV-ERB activity. Common metrics include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50), with lower values indicating higher potency.

Quantitative Data Summary:

Compound	Target(s)	Assay Type	Potency (IC50/EC50)	Cell Line
SR9011 hydrochloride	REV-ERBα	Gal4-REV-ERBα Cotransfection	790 nM (IC50)	HEK293
REV-ERBβ	Gal4-REV-ERBβ Cotransfection	560 nM (IC50)	HEK293	
Full-length REV- ERBα	Bmal1 Promoter Luciferase	620 nM (IC50)	HEK293	
GSK4112	REV-ERBα	FRET-based NCoR Recruitment	250 nM (EC50)	-
REV-ERBα	Bmal1 Luciferase Reporter	~2.3 µM (EC50)	-	
REV-ERBα	Gal4-REV-ERBα Cotransfection	~1,500 nM (IC50)	HEK293	_

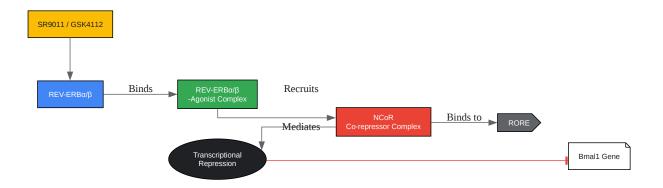
Note: The varying potency values for GSK4112 can be attributed to the different assay methodologies employed.

Signaling Pathway and Experimental Workflow

The primary mechanism of action for both SR9011 and GSK4112 involves binding to the ligand-binding domain of REV-ERB receptors. This binding event induces a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.



This complex then leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1.

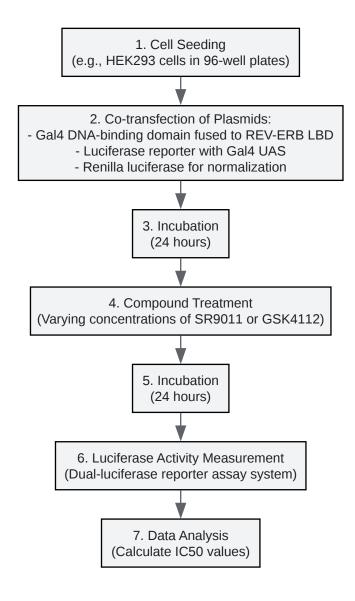


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REV-ERB Agonist Signaling Pathway

The potency of these compounds is often evaluated using a luciferase reporter assay. The following diagram illustrates a typical workflow for such an experiment.





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Luciferase Reporter Assay Workflow

Experimental Protocols: GAL4-REV-ERB Luciferase Reporter Assay

This cell-based assay is designed to measure the ability of a compound to modulate the transcriptional repressor activity of REV-ERB.

- 1. Cell Culture and Transfection:
- HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.



- Cells are seeded in 96-well plates.
- After 24 hours, cells are co-transfected with three plasmids:
- A plasmid expressing a Gal4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).
- A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS).
- A Renilla luciferase plasmid for normalization of transfection efficiency.

2. Compound Treatment:

 24 hours post-transfection, the culture medium is replaced with a medium containing various concentrations of the test compound (SR9011 or GSK4112) or a vehicle control (DMSO).[6]

3. Luciferase Measurement:

- Following a 24-hour incubation with the compound, the luciferase activity is measured using a dual-luciferase reporter assay system.
- The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency.

4. Data Analysis:

- The normalized luciferase activity is plotted against the compound concentration.
- The IC50 value, the concentration at which 50% of the maximal inhibition is observed, is calculated using non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) NCoR Recruitment Assay

This biochemical assay directly measures the compound-induced interaction between the REV-ERB Ligand Binding Domain (LBD) and a peptide from the co-repressor NCoR.[1]

1. Reagents:

- Purified, GST-tagged REV-ERBα or REV-ERBβ LBD.
- A fluorescently labeled (e.g., fluorescein) peptide derived from the NCoR receptor interaction domain.
- A terbium-labeled anti-GST antibody.[6]



2. Assay Procedure:

- The REV-ERB LBD, fluorescently labeled NCoR peptide, and the test compound are incubated together in an assay buffer in a 384-well microplate.
- The terbium-labeled antibody is added to the wells.
- The mixture is incubated to allow for binding to reach equilibrium.[1][6]

3. FRET Measurement:

• The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured using a plate reader with appropriate excitation and emission wavelengths. An increase in the FRET signal indicates the recruitment of the NCoR peptide to the REV-ERB LBD.[1]

4. Data Analysis:

• The FRET signal is plotted against the compound concentration to determine the EC50 value, which is the concentration that produces 50% of the maximal response.[1]

Conclusion:

SR9011 hydrochloride is a more potent and pharmacokinetically superior REV-ERB agonist compared to GSK4112. While GSK4112 remains a useful tool for specific in vitro experiments, the enhanced potency and in vivo applicability of SR9011 have established it as a more versatile and widely used chemical probe for investigating the therapeutic potential of targeting the REV-ERB nuclear receptors. Researchers should consider these differences in potency and experimental context when selecting an appropriate REV-ERB agonist for their studies.

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